BenchChemオンラインストアへようこそ!

2',2'-Difluorodeoxyguanosine

Nucleoside metabolism Kinase-independent activation Drug resistance

2',2'-Difluorodeoxyguanosine (dFdG, also designated LY223592; CAS 103828-82-6) is a synthetic purine nucleoside analog in which two fluorine atoms replace the 2'-hydrogens of the deoxyribose ring. It emerged as the lead candidate from structure–activity-relationship studies of difluoropurine congeners of the clinical agent gemcitabine.

Molecular Formula C10H11F2N5O4
Molecular Weight 303.22 g/mol
CAS No. 103828-82-6
Cat. No. B1675620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',2'-Difluorodeoxyguanosine
CAS103828-82-6
SynonymsLY 223592;  LY223592;  LY-223592.
Molecular FormulaC10H11F2N5O4
Molecular Weight303.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N
InChIInChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t3-,5-,8-/m1/s1
InChIKeyRQIYMUKKPIEAMB-TWOGKDBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2',2'-Difluorodeoxyguanosine (dFdG) Procurement Guide: A Purine Nucleoside Analog with Divergent Activation and Pharmacodynamic Properties


2',2'-Difluorodeoxyguanosine (dFdG, also designated LY223592; CAS 103828-82-6) is a synthetic purine nucleoside analog in which two fluorine atoms replace the 2'-hydrogens of the deoxyribose ring. It emerged as the lead candidate from structure–activity-relationship studies of difluoropurine congeners of the clinical agent gemcitabine [1]. Unlike the natural substrate deoxyguanosine, dFdG is not cleaved by purine nucleoside phosphorylase, and its primary phosphorylation in human cells depends on mitochondrial deoxyguanosine kinase (dGK) rather than deoxycytidine kinase (dCK), distinguishing it from both gemcitabine and several other antimetabolite nucleosides [2][3].

Critical Procurement Rationale for 2',2'-Difluorodeoxyguanosine: Why Generic Purine Analog Substitution Is Not Supported by Evidence


Substituting dFdG with a generic purine analog or another difluoro nucleoside is not functionally interchangeable because dFdG uses a fundamentally different intracellular activation route. Gemcitabine (dFdC) and cytarabine are obligate substrates for dCK, making them ineffective in the numerous cancers that silence dCK [1]. In contrast, dFdG is a validated substrate for mitochondrial dGK (apparent Km = 16 µM) and retains full toxicity in dCK‑deficient cells [1][2]. Moreover, dFdG is resistant to phosphorolytic cleavage by purine nucleoside phosphorylase, a major catabolic liability of natural deoxyguanosine [3]. These biochemical distinctions translate into substantial quantitative differences in triphosphate accumulation, DNA polymerase processing, and tumor-cell killing that generic specifications cannot recapitulate.

2',2'-Difluorodeoxyguanosine Differentiation Evidence: Comparator-Anchored Performance Data for Scientific Selection


dGK-Dependent Activation Confers Full Cytotoxicity in dCK-Deficient Cells, in Contrast to Gemcitabine

In human leukemia CCRF-CEM cells, dFdG achieves an IC50 of 0.01 µM after 72 h of continuous incubation. A CCRF-CEM subline genetically deficient in deoxycytidine kinase (dCK) showed no loss of sensitivity to dFdG, and co-incubation with up to 500 µM deoxycytidine failed to reverse its toxicity [1]. In contrast, gemcitabine (dFdC) is >10,000-fold less potent in dCK-deficient CCRF-CEM/dCK− cells compared with wild-type (IC50 >50,000 nM versus 20 nM) [2]. Activation by mitochondrial dGK (apparent Km = 16 µM for dFdG) explains this divergent behavior [3].

Nucleoside metabolism Kinase-independent activation Drug resistance

Intracellular dFdGTP Accumulation Exceeds Gemcitabine Triphosphate Levels by More Than 30-Fold

After a 3-hour incubation with 1 mM dFdG, CCRF-CEM human leukemia cells accumulated >600 µM intracellular dFdG triphosphate (dFdGTP) in a dose-dependent manner [1]. In contrast, gemcitabine triphosphate (dFdCTP) accumulation saturates at 10–20 µM when cells are exposed to equimolar or lower concentrations of dFdC [1]. This >30-fold difference in active metabolite concentration directly impacts the extent of DNA polymerase incorporation and ribonucleotide reductase inhibition.

Nucleotide analog metabolism Triphosphate accumulation Pharmacodynamics

Resistance to Purine Nucleoside Phosphorylase Cleavage Differentiates dFdG from Natural Deoxyguanosine

Unlike the natural nucleoside deoxyguanosine (dGuo), dFdG is not a substrate for purine nucleoside phosphorylase (PNP), the enzyme that rapidly degrades dGuo to guanine in human cells [1][2]. This metabolic stability is critical: wild-type Chinese hamster ovary cells and dCK-deficient mutants showed similar IC50 values for dFdG (7.5 µM and 6.5 µM, respectively), whereas dGuo is extensively catabolized under identical conditions [1].

Metabolic stability Catabolism Nucleoside salvage

Selective Inhibition of Lung Cancer Cell Proliferation with Nanomolar Potency and Low Normal-Cell Toxicity

In a patent-directed study, dFdG (LY223592) exhibited highly selective inhibition of human non-small cell lung cancer A549 cell proliferation with an IC50 of 5.6 nM, while displaying low cytotoxicity toward normal cells under the same assay conditions [1]. This selectivity profile was not documented for the parent compound gemcitabine at comparable concentrations in the same patent, suggesting differential therapeutic windows.

Lung cancer Selectivity Non-small cell lung cancer

2',2'-Difluorodeoxyguanosine: Optimal Application Scenarios Grounded in Comparator Evidence


Overcoming Acquired Gemcitabine Resistance Via dCK-Independent Cytotoxicity

Because dFdG retains nanomolar potency in dCK-deficient leukemia lines where gemcitabine becomes inactive (IC50 shift from 20 nM to >50,000 nM [1]), it is best deployed in experimental models that have silenced dCK or acquired gemcitabine resistance. Procurement of dFdG enables mechanistic studies of dGK-driven salvage pathways and evaluation of therapeutic strategies that bypass the most common nucleoside‑analog resistance mechanism.

Maximizing DNA‑Incorporation Signals Through Superior Triphosphate Accumulation

The >600 µM intracellular dFdGTP accumulation achieved after 3‑hour exposure to 1 mM dFdG [2] far exceeds gemcitabine triphosphate saturation levels (10–20 µM). This property makes dFdG the compound of choice for researchers requiring robust DNA polymerase pausing signatures, quantitative analysis of chain termination, or investigation of ribonucleotide reductase inhibition at high active‑metabolite concentrations.

In Vivo and Ex Vivo Studies Requiring PNP‑Resistant Purine Nucleoside Probes

dFdG is not a substrate for purine nucleoside phosphorylase [3], in contrast to natural deoxyguanosine. This metabolic stability is critical for experiments performed in tissues with high PNP activity (e.g., liver, spleen) or in whole‑animal models, where dGuo would be rapidly degraded. dFdG should be selected when consistent pharmacokinetic and pharmacodynamic readouts are needed across PNP‑variable experimental systems.

Non‑Small Cell Lung Cancer Translational Research Programs

Patent data show that dFdG (LY223592) selectively inhibits A549 NSCLC cell proliferation with an IC50 of 5.6 nM while exhibiting low cytotoxicity to normal cells [4]. This selectivity, documented in a lung‑cancer‑focused patent, supports its use in preclinical drug‑development pipelines targeting NSCLC, particularly in experiments comparing therapeutic windows of purine versus pyrimidine nucleoside analogs.

Quote Request

Request a Quote for 2',2'-Difluorodeoxyguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.